molecular formula C10H14IN3 B5022519 3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide

3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B5022519
M. Wt: 303.14 g/mol
InChI Key: JMXACMILHGTPPM-UHFFFAOYSA-M
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Description

3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a chemical compound with the molecular formula C10H14IN3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Properties

IUPAC Name

2-methyl-2-phenyl-3,4-dihydropyrazol-2-ium-5-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.HI/c1-13(8-7-10(11)12-13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H2,11,12);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACMILHGTPPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=N1)N)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106087-08-5
Record name 3-AMINO-1-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-IUM, IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazole with iodine or an iodide source in a suitable solvent . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 3-amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide include other pyrazole derivatives such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.

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